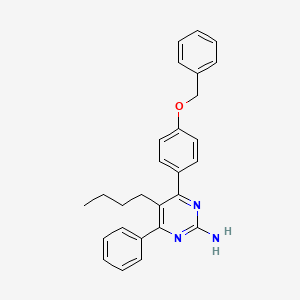
4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine
Overview
Description
4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzyloxy group, a butyl chain, and a phenyl group attached to a pyrimidine ring
Biochemical Analysis
Cellular Effects
The effects of 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine on cells are profound. It has been observed to have potent antiproliferative results against A549 cancer cell line, indicating its potential as an anticancer agent . The compound also induces apoptosis in cancer cells , further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding to mPGES-1, inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of prostaglandins, leading to the observed antiproliferative and apoptotic effects in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of This compound in laboratory settings are yet to be fully elucidated. Its potent effects on cancer cells suggest that it may have long-term impacts on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenylboronic acid through a Suzuki-Miyaura coupling reaction.
Synthesis of the Pyrimidine Core: The next step involves the formation of the pyrimidine core by reacting the benzyloxyphenyl intermediate with appropriate butyl and phenyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.
Substitution: Nitric acid, halogens, Lewis acid catalysts like aluminum chloride.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)phenyl)-5-butyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Shares the benzyloxyphenyl group but differs in the core structure and functional groups.
4-(Benzyloxy)phenol: Similar benzyloxy group but lacks the pyrimidine core and additional substituents.
Properties
IUPAC Name |
5-butyl-4-phenyl-6-(4-phenylmethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-2-3-14-24-25(21-12-8-5-9-13-21)29-27(28)30-26(24)22-15-17-23(18-16-22)31-19-20-10-6-4-7-11-20/h4-13,15-18H,2-3,14,19H2,1H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDRTEHIZUWZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
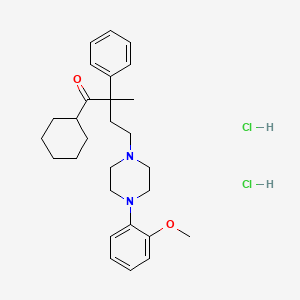
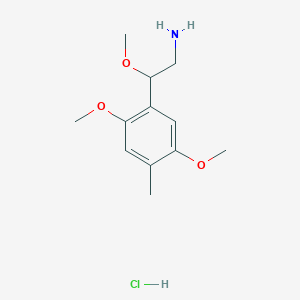
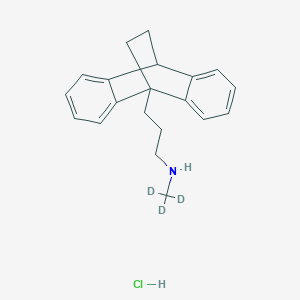
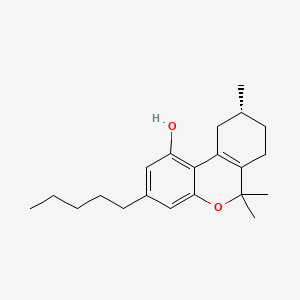
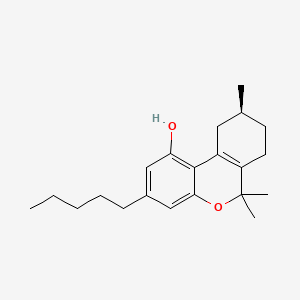
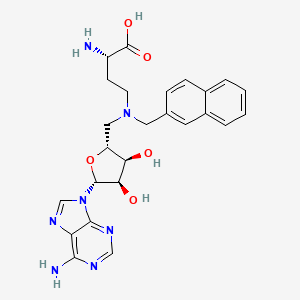
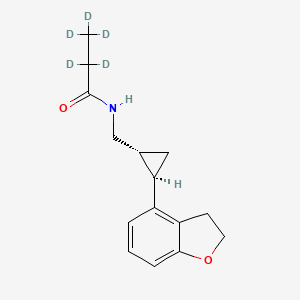
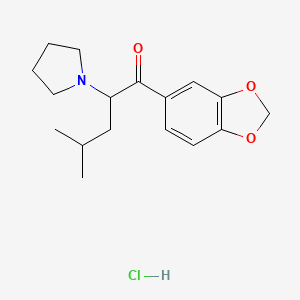

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)
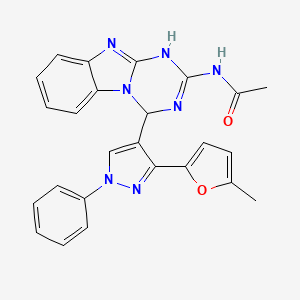
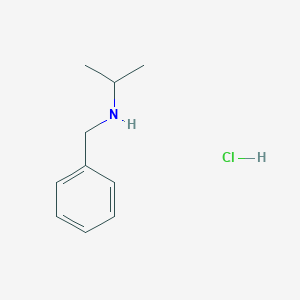
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)
